

Application Notes & Protocols: Methyl 4-Phenylbutanoate as an Analytical Standard

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Compound of Interest

Compound Name: Methyl 4-phenylbutanoate

Cat. No.: B1331465

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the physicochemical properties, analytical methodologies, and potential applications of **methyl 4-phenylbutanoate** when used as an analytical standard. The protocols outlined below are based on established analytical principles and are intended to guide researchers in the proper use of this compound for quantitative and qualitative analyses.

Introduction

Methyl 4-phenylbutanoate is a fatty acid methyl ester with the molecular formula $C_{11}H_{14}O_2$.^[1]^[2]^[3] While it is commonly utilized in the flavor and fragrance industry for its sweet, fruity, and floral aroma, its well-defined chemical structure and physical properties make it a suitable candidate for use as an analytical standard in various chromatographic and spectroscopic applications.^[4] As an analytical standard, it can be used for the identification and quantification of other substances, as a reference material for method development and validation, and as an internal standard in quantitative analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an analytical standard is crucial for its proper handling, storage, and application.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1][2]
Molecular Weight	178.23 g/mol	[1][2]
CAS Number	2046-17-5	[1]
Appearance	Colorless to light yellow clear liquid	
Boiling Point	84 °C at 0.6 mmHg	
Flash Point	112 °C	
Specific Gravity (20/20)	1.03	
Purity (typical)	>98.0% (GC)	
Storage Temperature	Room temperature (recommended in a cool, dark place, <15°C)	
Solubility	Soluble in alcohol and other organic solvents.	

Applications as an Analytical Standard

While specific documented applications of **methyl 4-phenylbutanoate** as a routine analytical standard are not widespread, its chemical nature lends itself to several potential uses:

- **Internal Standard (IS):** In gas chromatography (GC) and liquid chromatography (LC) analysis, particularly when coupled with mass spectrometry (MS), **methyl 4-phenylbutanoate** can be used as an internal standard for the quantification of structurally similar compounds, such as other fatty acid methyl esters, phenylalkanoic acids and their derivatives, or other volatile and semi-volatile organic compounds. Its use can help correct for variations in sample injection volume and instrument response.
- **Calibration Standard:** A high-purity sample of **methyl 4-phenylbutanoate** can be used to prepare calibration curves for the quantification of the same analyte in unknown samples.

This is relevant in quality control of fragrance and flavor formulations or in environmental monitoring.

- **Method Development and Validation:** It can serve as a model compound during the development and validation of new analytical methods for related substances. Its known properties and spectral characteristics provide a reliable reference.
- **Metabolomics and Environmental Analysis:** In untargeted and targeted metabolomics or environmental studies, it can be used as a reference compound to aid in the identification of unknown peaks in complex matrices.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

The following are detailed protocols for the characterization and use of **methyl 4-phenylbutanoate** as an analytical standard.

This protocol describes the determination of the purity of a **methyl 4-phenylbutanoate** sample.

Objective: To confirm the identity and assess the purity of **methyl 4-phenylbutanoate** using GC-MS.

Materials:

- **Methyl 4-phenylbutanoate** sample
- High-purity solvent (e.g., ethyl acetate or dichloromethane, HPLC grade)
- GC-MS system with an electron ionization (EI) source
- A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[\[10\]](#)
- Helium (carrier gas)

Procedure:

- **Standard Solution Preparation:** Prepare a 100 µg/mL solution of **methyl 4-phenylbutanoate** in the chosen solvent.

- GC-MS Instrument Setup (Example Conditions):
 - Inlet Temperature: 250 °C
 - Injection Volume: 1 µL (splitless mode)
 - Carrier Gas Flow: Helium at a constant flow of 1 mL/min
 - Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C
 - Hold: 5 minutes at 280 °C
 - MS Transfer Line Temperature: 280 °C
 - Ion Source Temperature: 230 °C
 - Ionization Energy: 70 eV
 - Mass Scan Range: m/z 40-300
- Analysis: Inject the standard solution into the GC-MS system and acquire the data.
- Data Interpretation:
 - Identify the peak corresponding to **methyl 4-phenylbutanoate** based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments.[\[2\]](#)
 - Assess purity by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Expected Mass Spectrum Fragments:

m/z	Relative Intensity
104	99.99
91	68.30
105	41.90
43	34.60
147	34.30
(Data from PubChem CID 281254)[2]	

This protocol details the use of **methyl 4-phenylbutanoate** as an internal standard (IS) for the quantification of a hypothetical analyte, "Analyte X," with similar chromatographic properties.

Objective: To quantify "Analyte X" in a sample matrix using **methyl 4-phenylbutanoate** as an internal standard.

Materials:

- High-purity **methyl 4-phenylbutanoate** (Internal Standard)
- High-purity "Analyte X" (for calibration)
- Sample containing "Analyte X"
- Appropriate solvent
- GC system with a Flame Ionization Detector (FID)

Procedure:

- Preparation of Stock Solutions:
 - Analyte X Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of Analyte X in 10 mL of solvent.

- Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of **methyl 4-phenylbutanoate** in 10 mL of solvent.
- Preparation of Calibration Standards:
 - Prepare a series of calibration standards containing increasing concentrations of Analyte X (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
 - To each calibration standard, add a fixed concentration of the internal standard (e.g., 20 µg/mL).
- Sample Preparation:
 - To a known volume or weight of the sample, add the same fixed concentration of the internal standard (20 µg/mL).
 - Perform any necessary extraction or dilution steps.
- GC-FID Analysis:
 - Inject the calibration standards and the prepared sample into the GC-FID system.
 - Obtain the peak areas for both Analyte X and the internal standard.
- Data Analysis:
 - For each calibration standard, calculate the ratio of the peak area of Analyte X to the peak area of the internal standard.
 - Plot a calibration curve of this peak area ratio versus the concentration of Analyte X.
 - Determine the concentration of Analyte X in the sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Objective: To qualify a new batch of **methyl 4-phenylbutanoate** against a previously certified reference standard.

Materials:

- New batch of **methyl 4-phenylbutanoate**
- Certified Reference Standard (CRS) of **methyl 4-phenylbutanoate**
- HPLC system with a UV detector or a GC-FID system
- Appropriate mobile phase/solvent

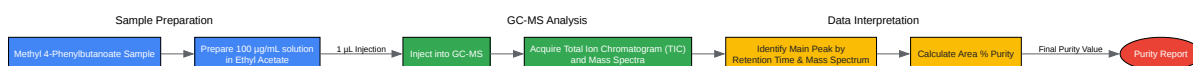
Procedure:

- Solution Preparation:
 - Prepare solutions of both the new batch and the CRS at the same concentration (e.g., 100 µg/mL).
- Chromatographic Analysis:
 - Inject both solutions multiple times (n≥5) onto the chromatographic system under identical conditions.
- Data Comparison:
 - Purity: Compare the chromatograms for the presence of any impurities. The impurity profile of the new batch should be comparable to or better than the CRS.
 - Assay: Calculate the assay of the new batch against the CRS using the following formula:
$$\text{Assay (\%)} = (\text{Area_new_batch} / \text{Area_CRS}) * (\text{Conc_CRS} / \text{Conc_new_batch}) * \text{Assay_CRS}$$
- Spectroscopic Confirmation:
 - Obtain ¹H NMR, ¹³C NMR, and IR spectra of the new batch.
 - Compare the spectra with reference spectra or data from the CRS to confirm the chemical identity.

Acceptance Criteria:

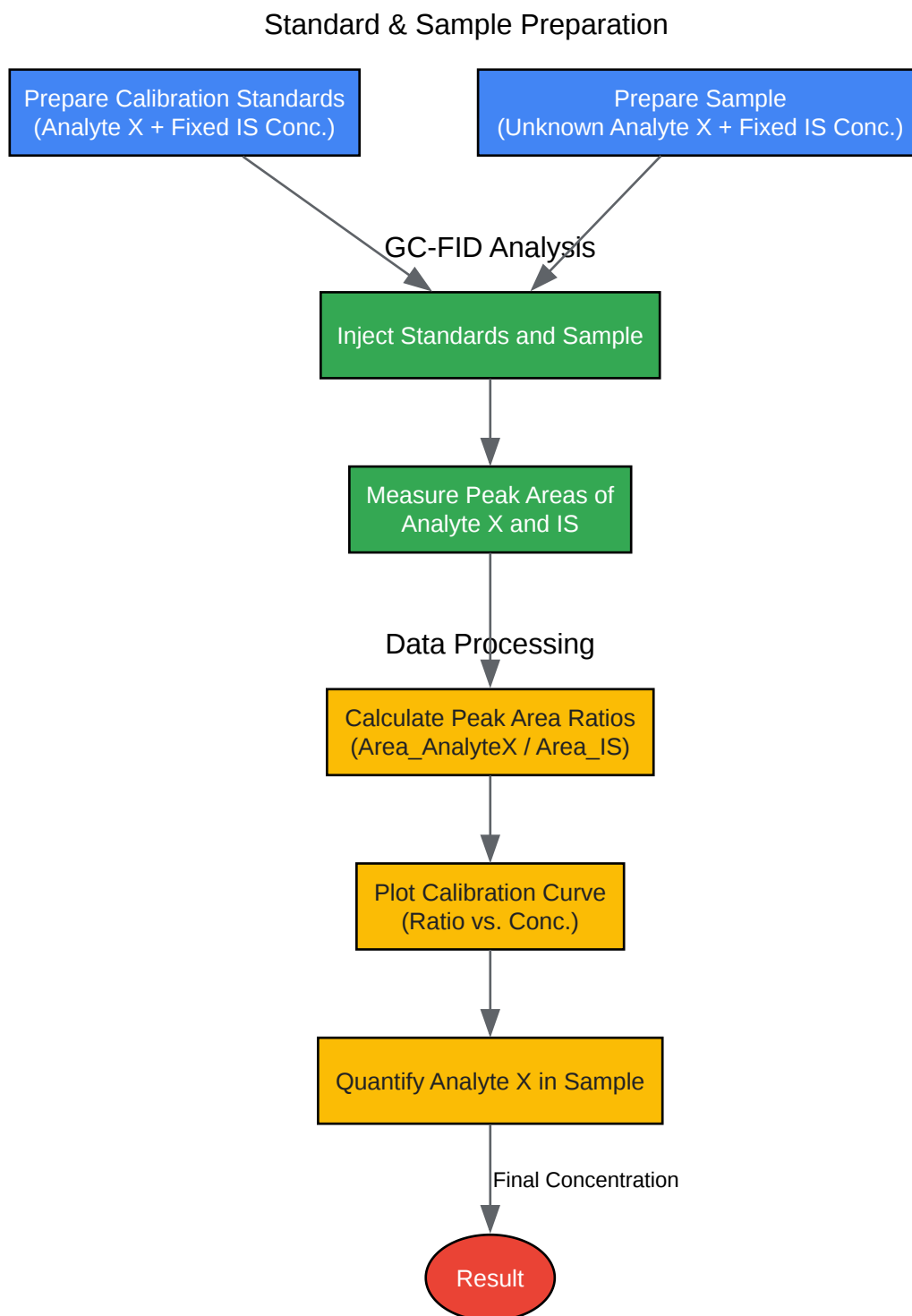
- The assay of the new batch should be within a predefined range of the CRS (e.g., 98.0% - 102.0%).
- No new impurities above a certain threshold (e.g., 0.1%) should be detected.

Visualizations



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Caption: Workflow for Purity Assessment of **Methyl 4-Phenylbutanoate** by GC-MS.



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Caption: Workflow for Quantification using an Internal Standard (IS).

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